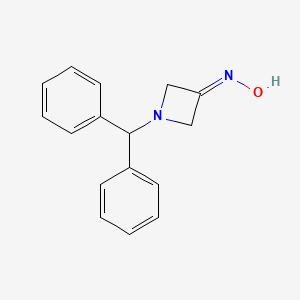
n-Benzhydryl-3-(hydroxyimino)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzhydryl-3-(hydroxyimino)azetidine is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzhydryl-3-(hydroxyimino)azetidine typically involves multicomponent reactionsThe reaction conditions often involve the use of catalysts such as CuI and bases like Et3N at low temperatures .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
n-Benzhydryl-3-(hydroxyimino)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and acetonitrile .
Major Products
The major products formed from these reactions include various substituted azetidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Benzhydryl-3-(hydroxyimino)azetidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of n-Benzhydryl-3-(hydroxyimino)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the benzhydryl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
n-Benzhydryl-3-aminoazetidine: Similar in structure but with an amino group instead of a hydroxyimino group.
n-Benzhydryl-3-oxoazetidine: Contains an oxo group instead of a hydroxyimino group.
n-Benzhydryl-3-thioazetidine: Features a thio group in place of the hydroxyimino group.
Uniqueness
n-Benzhydryl-3-(hydroxyimino)azetidine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(1-benzhydrylazetidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H16N2O/c19-17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,19H,11-12H2 |
InChI Key |
OBKQGGQXRMGIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12100504.png)

![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)



